(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one
Overview
Description
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a methoxy-substituted indole derivative with a suitable oxime precursor. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indole: Similar structure but lacks the oxo group.
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-thione: Contains a thione group instead of an oxo group.
Uniqueness
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one is a nitrogen-containing heterocyclic compound belonging to the indole family, characterized by its unique structural features, including a hydroxyimino group and a methoxy substituent. This compound exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- Chemical Structure : The compound features an indole core with a hydroxyimino group at the 3-position and a methoxy group at the 5-position, which may enhance its biological reactivity and solubility compared to other indole derivatives.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds related to this structure may possess cytotoxic effects against cancer cell lines. For instance, derivatives of indole structures have shown promising anticancer properties in vitro, particularly against breast cancer cell lines such as AMJ13 .
- Antioxidant Properties : The methoxy group may contribute to the antioxidant potential of the compound, which is critical in mitigating oxidative stress in biological systems.
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial effects against various pathogens, indicating potential applications in treating infections .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function and potentially leading to modulation of enzyme activity or receptor interactions.
Anticancer Studies
A study investigating the cytotoxic effects of similar indole derivatives on cancer cell lines revealed significant inhibition rates. For instance, one derivative exhibited up to 68% inhibition on AMJ13 breast cancer cells after 72 hours at higher concentrations (40 µg/ml) . These findings suggest that this compound could be further explored for its anticancer potential.
Antioxidant and Antimicrobial Studies
Research into related compounds has highlighted their antioxidant properties. For example, methoxy-substituted indoles have been shown to scavenge free radicals effectively, suggesting that this compound may also exhibit similar capabilities. Additionally, studies on indole derivatives have indicated their effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Indole-3-carbinol | Indole ring with hydroxyl group | Anticancer properties |
5-Methoxyindole | Methoxy substituent on indole | Antioxidant effects |
This compound | Hydroxyimino and methoxy groups on indole | Anticancer, antioxidant, antimicrobial |
Properties
IUPAC Name |
5-methoxy-3-nitroso-1H-indol-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJMAJZTMLXACD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2N=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419876, DTXSID601292339 | |
Record name | (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indol-2-ol, 5-methoxy-3-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820718-44-2, 109103-45-9 | |
Record name | 1H-Indol-2-ol, 5-methoxy-3-nitroso- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820718-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indol-2-ol, 5-methoxy-3-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.